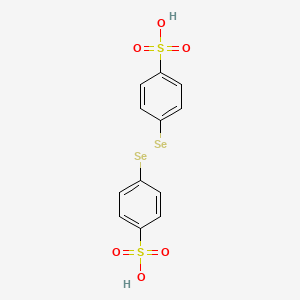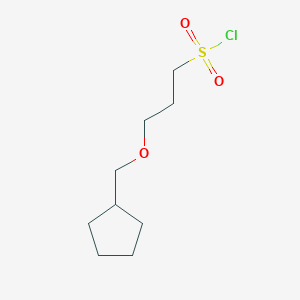
3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO3S. It is characterized by a cyclopentylmethoxy group attached to a propane-1-sulfonyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride typically involves the reaction of cyclopentylmethanol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction is conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent and high-quality production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced products.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at moderate temperatures.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Sulfonyl hydride or other reduced products.
Oxidation Reactions: Sulfonic acids or other oxidized derivatives
Scientific Research Applications
3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into target molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers .
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify proteins or peptides by forming sulfonamide or sulfonate linkages, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonyl chloride: Lacks the cyclopentylmethoxy group, making it less sterically hindered and potentially more reactive.
Cyclopentylmethanesulfonyl chloride: Similar structure but with a different linkage, leading to variations in reactivity and applications.
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with broader applications but less specificity .
Uniqueness
3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride is unique due to the presence of the cyclopentylmethoxy group, which imparts steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This structural feature makes it particularly valuable in applications where controlled reactivity and specificity are desired .
Properties
Molecular Formula |
C9H17ClO3S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
3-(cyclopentylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO3S/c10-14(11,12)7-3-6-13-8-9-4-1-2-5-9/h9H,1-8H2 |
InChI Key |
ROEXCKRXFBZRHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



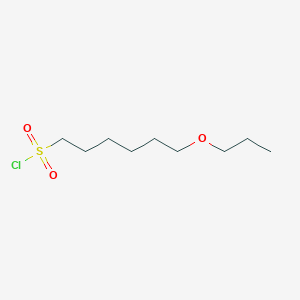
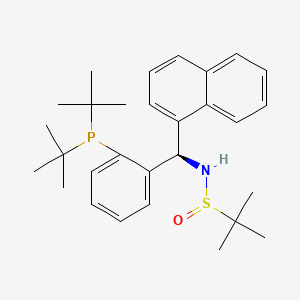

![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)
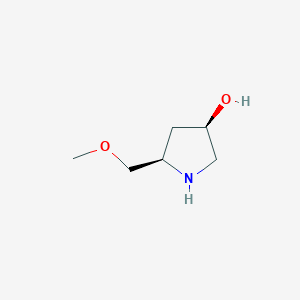

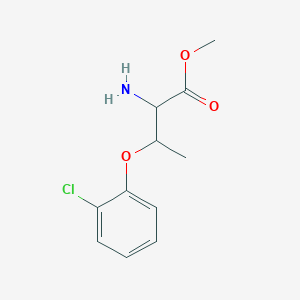

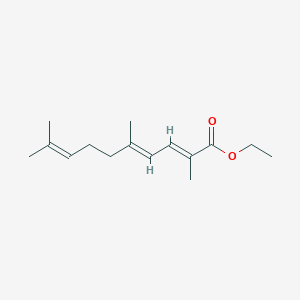

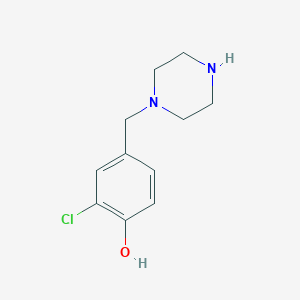
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
